molecular formula C8H17NO B8013644 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine CAS No. 82407-98-5

2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine

Cat. No.: B8013644
CAS No.: 82407-98-5
M. Wt: 143.23 g/mol
InChI Key: NMKCJTAVABMDAW-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Oxazolidine Derivatives within Heterocyclic Chemistry

Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings, is of paramount importance in the chemical and life sciences. Within this domain, 1,3-oxazolidines represent a significant class of five-membered heterocyclic compounds featuring an oxygen atom at position 1 and a nitrogen atom at position 3. These structures are integral to numerous natural products and synthetic molecules, exhibiting a wide range of biological activities and serving as versatile intermediates in organic synthesis. nih.gov

The 1,3-oxazolidine ring is found in complex natural products, including some with antitumor properties like the polycyclic tetrahydroisoquinoline alkaloids quinocarcin (B1679961) and terazomine. acs.orgnih.gov Their value extends to agrochemicals, dyes, and as building blocks for a host of biologically significant compounds. nih.gov The ability of the 1,3-oxazolidine scaffold to adopt specific three-dimensional conformations makes it a valuable component in the design of new therapeutic agents and functional materials.

Structural Distinctiveness and Conformational Aspects of 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine

The chemical structure of this compound is characterized by a high degree of substitution on the oxazolidine (B1195125) ring. The key structural features include:

An ethyl group and a methyl group at the C2 position.

Two methyl groups at the C4 position.

Table 1: Basic Chemical Data for this compound

PropertyValue
CAS Number 82407-98-5 chem960.comchemicalregister.comchem960.com
Molecular Formula C8H17NO chemnet.com
Molecular Weight 143.23 g/mol guidechem.com
IUPAC Name This compound chem960.comchemicalregister.comchem960.com

Historical Development and Contemporary Significance of Substituted Oxazolidines in Synthetic Strategies

The synthesis of oxazolidines dates back to the 19th century, with the first preparations involving the condensation of 2-aminoalcohols with aldehydes or ketones. wikipedia.org This fundamental reaction remains a cornerstone for accessing this class of heterocycles. A significant advancement in the field was the use of chiral amino alcohols, readily available from the reduction of amino acids, to produce enantiomerically pure oxazolidines. wikipedia.org

In contemporary synthetic chemistry, substituted oxazolidines, particularly chiral ones, have gained prominence as powerful chiral auxiliaries. wikipedia.orgrsc.orgresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The oxazolidinone derivatives, popularized by David A. Evans, are a testament to the power of this strategy in asymmetric synthesis, enabling stereoselective aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgrsc.org The substituents on the oxazolidine ring create a chiral environment that directs the approach of reagents to one face of the molecule, leading to the formation of a specific stereoisomer. wikipedia.orgresearchgate.net

While this compound is not an oxazolidinone, the principles of steric control are analogous. Highly substituted oxazolidines can serve as precursors to chiral amino alcohols or as templates in stereoselective reactions. The development of efficient methods for the synthesis of multi-substituted 1,3-oxazolidines, including multi-component reactions, continues to be an active area of research, driven by the demand for novel, optically pure compounds. nih.gov

Overview of Research Directions and Interdisciplinary Relevance for this compound

While specific research focused solely on this compound is limited, the broader class of highly substituted oxazolidines holds potential in several interdisciplinary areas.

Asymmetric Synthesis: The chiral nature of substituted oxazolidines makes them valuable as chiral auxiliaries or as synthons for the preparation of other chiral molecules. nih.gov Research continues to explore new applications of oxazolidine-based auxiliaries in stereoselective transformations. nih.gov

Medicinal Chemistry: The oxazolidine ring is a component of some biologically active compounds. acs.orgnih.gov Although the focus has largely been on oxazolidinone antibiotics like linezolid, the potential for other substituted oxazolidines to exhibit pharmacological activity remains an area of interest. nih.govnih.gov The synthesis of novel oxazolidine derivatives for evaluation as potential therapeutic agents is an ongoing endeavor.

Materials Science: Bis-oxazolidines are utilized as performance modifiers and moisture scavengers in polyurethane coatings and paints. wikipedia.org The reactivity of the oxazolidine ring, which can hydrolyze to reveal an amine and an alcohol, is harnessed in these applications. The specific substitution pattern of this compound could influence its reactivity and potential utility in similar applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2,4,4-trimethyl-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-8(4)9-7(2,3)6-10-8/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKCJTAVABMDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(CO1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298695
Record name 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82407-98-5
Record name NSC128260
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Chemical Derivatization of the 1,3 Oxazolidine Scaffold

Direct Condensation Reactions for 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine Formation

The most direct and classical approach for synthesizing 1,3-oxazolidine frameworks, including this compound, is the condensation reaction between a β-aminoalcohol and a carbonyl compound, such as an aldehyde or a ketone. nih.gov This method is valued for its atom economy and straightforward nature.

Mechanistic Pathways of β-Aminoalcohol and Carbonyl Compound Condensation

The formation of the 1,3-oxazolidine ring from a β-aminoalcohol and a carbonyl compound proceeds through a well-established mechanistic pathway involving the formation of a hemiaminal intermediate. organic-chemistry.orgacs.org The reaction is typically catalyzed by either an acid or a base.

The mechanism unfolds in the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the β-aminoalcohol onto the electrophilic carbonyl carbon of the ketone (in this case, butan-2-one). This step forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly formed ammonium (B1175870) group to the oxygen of the original carbonyl group, leading to the formation of a more stable hemiaminal (or carbinolamine) intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the hydroxyl group of the hemiaminal intermediate attacks the same carbon atom. This ring-closing step is a 5-exo-tet cyclization, which is generally kinetically and thermodynamically favorable. acs.org

Dehydration: The resulting intermediate contains a hydroxyl group and a protonated amine within the newly formed ring. Under reaction conditions, typically with heating or the use of a dehydrating agent, a molecule of water is eliminated to yield the final, stable 1,3-oxazolidine product.

Utilization of Specific Precursors for Targeted Substitution Patterns

The substitution pattern of the final 1,3-oxazolidine molecule is directly determined by the choice of the starting β-aminoalcohol and the carbonyl compound. For the specific synthesis of this compound, the requisite precursors are 2-amino-2-methyl-1-propanol (B13486) and butan-2-one (ethyl methyl ketone).

The relationship between precursors and the final substitution pattern is as follows:

Substituents at C4 and C5: These are determined by the carbon backbone of the β-aminoalcohol. Using 2-amino-2-methyl-1-propanol places two methyl groups at the C4 position.

Substituents at C2: These originate from the carbonyl compound. The condensation with butan-2-one results in an ethyl group and a methyl group being attached to the C2 position of the oxazolidine (B1195125) ring.

The following interactive table illustrates how different precursors can be used to achieve various substitution patterns on the 1,3-oxazolidine scaffold.

Table 1: Precursor-Determined Substitution in 1,3-Oxazolidine Synthesis

β-Aminoalcohol Carbonyl Compound Resulting 1,3-Oxazolidine C2 Substituents C4 Substituents C5 Substituents
2-amino-2-methyl-1-propanol Butan-2-one This compound Ethyl, Methyl Methyl, Methyl H, H
Ethanolamine Formaldehyde 1,3-Oxazolidine H, H H, H H, H
(S)-2-amino-1-propanol Acetone (4S)-2,2,4-trimethyl-1,3-oxazolidine Methyl, Methyl Methyl, H H, H

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and selectivity of the this compound synthesis, several reaction parameters must be carefully optimized. These include the choice of solvent, catalyst, temperature, and reaction time. nih.govresearchgate.net

Solvent: The choice of solvent can influence reaction rates and equilibrium position. Aprotic solvents like toluene (B28343) or benzene (B151609) are often used to facilitate the removal of water via azeotropic distillation with a Dean-Stark trap. researchgate.net Dichloroethane has also been used effectively in related syntheses. nih.gov

Catalyst: While the condensation can proceed without a catalyst, it is often accelerated by the presence of a mild acid or base. Lewis acids or Brønsted acids can activate the carbonyl group towards nucleophilic attack.

Temperature: Higher temperatures generally favor the dehydration step and shift the equilibrium towards the product. However, excessively high temperatures can lead to side reactions or decomposition. Microwave heating has been shown to reduce reaction times and improve yields in some oxazoline (B21484) syntheses. nih.gov

Water Removal: As a condensation reaction, the removal of the water byproduct is crucial for driving the reaction to completion and achieving high yields.

Table 2: Optimization Parameters for 1,3-Oxazolidine Synthesis

Parameter Condition Rationale / Effect on Yield
Solvent Toluene Allows for azeotropic removal of water, driving the equilibrium forward. researchgate.net
Dichloroethane (DCE) Good solubility for reactants; effective with microwave heating. nih.gov
Catalyst None (Thermal) Reaction may be slow; requires higher temperatures.
Acid (e.g., p-TSA) Activates carbonyl group, accelerating the reaction rate.
Base (e.g., K2CO3) Can facilitate proton transfer steps and cyclization. organic-chemistry.org
Temperature 80-140 °C Balances reaction rate and potential for side reactions. Higher end of the range often improves yield. nih.gov
Water Removal Dean-Stark Trap Physically removes water from the reaction mixture, preventing the reverse reaction.

Stereochemical Control in 1,3-Oxazolidine Synthesis

While the target molecule, this compound, is achiral as it is synthesized from achiral precursors, the synthesis of substituted 1,3-oxazolidines often involves the creation of one or more stereocenters. Therefore, controlling the stereochemical outcome is a critical aspect of modern synthetic strategies for this class of compounds.

Diastereoselective Approaches to Substituted 1,3-Oxazolidines

When chiral β-aminoalcohols or prochiral carbonyl compounds are used, diastereomeric products can be formed. Diastereoselective synthesis aims to produce a single diastereomer preferentially. Several strategies have been developed to achieve this.

Substrate Control: The inherent chirality of the starting aminoalcohol can direct the approach of the carbonyl compound, leading to a preference for one diastereomer. This is a common strategy in asymmetric synthesis.

Catalyst Control: Chiral catalysts, such as chiral Lewis acids or Brønsted acids, can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other. acs.org For example, chiral magnesium phosphate (B84403) catalysts have been used for the enantioselective synthesis of 1,3-oxazolidines. acs.org

Palladium-Catalyzed Reactions: Advanced methods, such as the palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohols, have been shown to produce cis-2,4- and cis-2,5-disubstituted 1,3-oxazolidines with excellent diastereoselectivity. nih.gov

Cycloaddition Reactions: Lewis acid-catalyzed [3+2] cycloaddition reactions, for instance between aziridines and aldehydes, can provide oxazolidines with high regio- and diastereoselectivity. nih.gov

Influence of Kinetic versus Thermodynamic Control on Diastereomeric Ratios

The ratio of diastereomers produced in a reversible reaction can be governed by either kinetic or thermodynamic control. wikipedia.org Understanding this principle is crucial for optimizing the synthesis to favor the desired stereoisomer.

Kinetic Control: Under conditions of kinetic control (typically lower temperatures, short reaction times, irreversible conditions), the major product is the one that is formed the fastest. libretexts.org This corresponds to the reaction pathway with the lowest activation energy (ΔG‡). The product ratio reflects the relative rates of formation. libretexts.org

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times, reversible conditions), the reaction is allowed to reach equilibrium. libretexts.org The major product will be the most thermodynamically stable diastereomer, which has the lowest Gibbs free energy (G). wikipedia.org

In the context of 1,3-oxazolidine synthesis, the initial condensation can lead to a mixture of diastereomers. If the reaction is reversible, allowing it to stir for longer periods or at higher temperatures can enable the initial kinetic product to equilibrate to the more stable thermodynamic product. rsc.org Computational studies using Density Functional Theory (DFT) can help predict the relative stabilities of the transition states (kinetic aspect) and the final products (thermodynamic aspect), guiding the choice of reaction conditions. acs.org For example, studies on related heterocyclic systems have shown that different stereoisomers can interconvert in solution, and their equilibrium can be influenced by reaction conditions, allowing for the isolation of either the kinetic or thermodynamic product. rsc.org

Chiral Auxiliary Applications in Oxazolidine-Mediated Reactions

The oxazolidine framework is a cornerstone in asymmetric synthesis, primarily through its application as a chiral auxiliary. researchgate.net Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed, having imparted its chirality to the product. wikipedia.org While the specific compound this compound is not a widely cited chiral auxiliary, the broader class of oxazolidines, particularly N-acylated oxazolidin-2-ones (Evans auxiliaries), provides a well-understood model for how this scaffold directs stereoselective transformations. rsc.orgresearchgate.net

The principle of stereochemical control relies on the conformationally rigid structure of the N-acylated oxazolidine. The substituent at the C4 position (and sometimes C5) creates a sterically biased environment. wikipedia.org When an enolate is formed from the N-acyl group, the C4 substituent effectively blocks one face of the enolate. This forces an incoming electrophile to approach from the less sterically hindered face, resulting in a highly diastereoselective bond formation. researchgate.net

Key reactions mediated by oxazolidine-based chiral auxiliaries include:

Asymmetric Alkylation: The enolates derived from N-acyl oxazolidinones react with alkyl halides with a high degree of stereocontrol, enabling the synthesis of chiral carboxylic acids and their derivatives after the auxiliary is cleaved. researchgate.netrsc.org

Asymmetric Aldol (B89426) Reactions: These auxiliaries provide excellent stereocontrol in aldol reactions, allowing for the synthesis of syn- and anti-aldol products with high diastereoselectivity, depending on the choice of Lewis acid and reaction conditions. researchgate.netjmcs.org.mx

Asymmetric Diels-Alder Reactions: Oxazolidinone auxiliaries attached to a dienophile can direct the approach of a diene, controlling the facial selectivity of the cycloaddition. wikipedia.org

The effectiveness of these auxiliaries stems from several factors: they are readily prepared from inexpensive chiral starting materials like amino acids, they can be easily attached and removed under mild conditions, and they provide high levels of stereochemical induction for a wide range of reactions. researchgate.netnih.gov For instance, camphorsultam, another type of chiral auxiliary, has been shown to be superior to oxazolidinones in certain syntheses, such as in the construction of the oxazoline ring in manzacidin B, due to its ability to induce a single asymmetric outcome. wikipedia.org The selection of the appropriate chiral auxiliary is therefore crucial and is often determined empirically for each specific synthetic target. researchgate.net

Advanced Derivatization Strategies for this compound Analogues

The synthesis of this compound and its analogues typically involves the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone. scirp.orgnih.gov This reaction forms an imine or hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine ring. nih.govnih.gov The structure of the final product is directly determined by the choice of the starting materials.

Isomers and homologues of this compound can be systematically synthesized by varying the amino alcohol or the carbonyl compound. For example, the parent compound is formed from 2-amino-2-methyl-1-propanol and butan-2-one. Using a different ketone or aldehyde will alter the substituents at the C2 position, while using a different amino alcohol will change the substitution pattern at the C4 and C5 positions.

The following table illustrates the synthesis of various isomers and homologues:

1,2-Amino AlcoholCarbonyl CompoundResulting OxazolidineRelationship to Parent Compound
2-Amino-2-methyl-1-propanolButan-2-oneThis compoundParent Compound
2-Amino-2-methyl-1-propanolPropanal2-Ethyl-4,4-dimethyl-1,3-oxazolidineIsomer (C2-methyl replaced by H)
2-Amino-2-methyl-1-propanolAcetone2,2,4,4-Tetramethyl-1,3-oxazolidineHomologue (C2-ethyl replaced by methyl)
2-Amino-1-propanolButan-2-one2-Ethyl-2,4-dimethyl-1,3-oxazolidineIsomer (C4-methyl replaced by H)
(S)-2-Amino-3-methyl-1-butanol (L-Valinol)Butan-2-one(4S)-4-Isopropyl-2-ethyl-2-methyl-1,3-oxazolidineHomologue (different C4 substituent)

Microwave-assisted synthesis has been shown to be an efficient method for producing oxazolidines, often leading to improved yields and significantly reduced reaction times compared to conventional heating methods. scirp.orgresearchgate.net Furthermore, catalytic asymmetric methods have been developed to produce chiral 1,3-oxazolidines enantioselectively from achiral starting materials, using catalysts such as chiral magnesium phosphate. nih.gov

The 1,3-oxazolidine ring can serve as a structural component or a synthetic intermediate in the construction of more complex fused and polycyclic systems. nih.gov These transformations often involve intramolecular reactions where the oxazolidine ring is either pre-formed or assembled as part of the cyclization process.

One major strategy involves intramolecular cycloaddition reactions. For example, a substituent attached to the oxazolidine ring can contain a diene and a dienophile, which can then undergo an intramolecular Diels-Alder reaction to form a fused polycyclic structure. nih.gov

Another powerful method is the intramolecular cyclization of functionalized oxazolidines. For instance, the synthesis of thiazolidine (B150603) derivatives, which are sulfur analogues of oxazolidines, can proceed via the cyclization of an intermediate formed from the reaction of a thiosemicarbazone with an alkyne. A nucleophilic attack from the sulfur atom onto the alkyne initiates a cascade that leads to the fused ring system. mdpi.com

The 1,3-oxazolidine moiety is found in complex natural products, such as the antitumor antibiotic quinocarcin (B1679961). nih.gov The synthesis of the core structure of such molecules represents a significant challenge and showcases advanced strategies for creating fused systems. Synthetic approaches may involve the stereospecific creation of the oxazolidine ring as a key step in building the larger polycyclic framework. nih.gov For example, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives can generate cis-disubstituted oxazolidines, which can serve as precursors to more complex structures. organic-chemistry.org

The 1,3-oxazolidine scaffold can be chemically modified to introduce a wide range of functional groups, thereby creating a library of derivatives with tailored properties. The specific site of functionalization depends on the desired transformation and the reactivity of the parent oxazolidine.

For an oxazolidine with a secondary amine (N-H), such as this compound, the nitrogen atom is a primary site for derivatization.

N-Acylation: The nitrogen can be readily acylated using acid chlorides or anhydrides to form N-acyl oxazolidines. williams.edu This reaction is often a prerequisite for using the oxazolidine as a chiral auxiliary, as the acyl group is necessary for enolate formation. williams.edu

N-Alkylation: The nitrogen can also be alkylated, although this may require stronger bases and alkylating agents.

Functionalization can also occur at other positions on the heterocyclic ring or on its substituents.

Ring Opening: The oxazolidine ring can be opened under hydrolytic conditions, particularly in the presence of acid. mdpi.com This process is the reverse of its formation and can be used to release the original amino alcohol and carbonyl compound.

Oxidative Cleavage: In certain substituted oxazolidines, such as 4-methylene-2-oxazolidinones, the exocyclic double bond can be oxidatively cleaved to produce 1,3-oxazolidine-2,4-diones. researchgate.net

Substitution Reactions: Functional groups on the substituents can be transformed. For example, a (pyrazolylcarbonyl)isoxazolidine derivative can undergo nucleophilic substitution with Grignard reagents to add alkyl groups. nih.gov

The following table summarizes key functionalization strategies:

Reaction TypeReagentsFunctionalized Product
N-AcylationPropionic anhydride, DMAP3-Propionyl-2-ethyl-2,4,4-trimethyl-1,3-oxazolidine
N-ArylationAryl bromides, Palladium catalyst3-Aryl-2-ethyl-2,4,4-trimethyl-1,3-oxazolidine
Hydrolysis (Ring Opening)Aqueous acid2-Amino-2-methyl-1-propanol and Butan-2-one
Nucleophilic SubstitutionGrignard Reagent (on a carbonyl substituent)Tertiary alcohol derivative

These derivatization reactions significantly expand the chemical space accessible from a simple oxazolidine core, enabling its use as a versatile intermediate in organic synthesis. nih.gov

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 2,4,4 Trimethyl 1,3 Oxazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine, offering detailed insight into its atomic framework.

High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to each unique proton and carbon environment within the molecule. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicted based on established chemical shift principles and data from analogous structures.

The proton (¹H) NMR spectrum is expected to show signals for the ethyl group, the three methyl groups, the methylene (B1212753) protons of the oxazolidine (B1195125) ring, and the amine proton. The ethyl group would present as a quartet for the methylene protons coupled to the adjacent methyl group, and a triplet for the terminal methyl protons. The C2-methyl and the two C4-methyl groups are predicted to appear as singlets. The two protons of the C5 methylene group are diastereotopic and would likely appear as two distinct multiplets, or an AB quartet, due to their fixed positions relative to the stereocenter at C2 and the bulky substituents at C4. The N-H proton signal is typically a broad singlet.

The carbon (¹³C) NMR spectrum complements the proton data, confirming the carbon backbone. It is expected to display eight distinct signals, one for each carbon atom in the unique electronic environments of the molecule.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂- (Ethyl) ~1.5 - 1.7 Quartet (q)
-CH₃ (Ethyl) ~0.8 - 1.0 Triplet (t)
C2-CH₃ ~1.2 - 1.4 Singlet (s)
C4-(CH₃)₂ ~1.1 - 1.3 Singlet (s)
C5-CH₂- ~3.5 - 3.9 Multiplet (m) or AB quartet

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2 ~90 - 95
C4 ~65 - 70
C5 ~75 - 80
C2-CH₃ ~25 - 30
C4-(CH₃)₂ ~28 - 33
-CH₂- (Ethyl) ~30 - 35

Application of Two-Dimensional NMR Techniques (e.g., COSY, HETCOR, NOESY)

To unambiguously assign the predicted signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. A key correlation would be observed between the ethyl group's methylene protons (~1.5-1.7 ppm) and its methyl protons (~0.8-1.0 ppm). It would also help delineate any couplings involving the C5 methylene protons and the N-H proton.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. For instance, it would link the ethyl -CH₂- proton signal to the corresponding ethyl -CH₂- carbon signal, and so on for all C-H bonds, confirming the assignments made in the 1D spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for confirming stereochemistry and conformation. Spatial correlations would be expected between the protons of the C2-ethyl and C2-methyl groups and the protons of the C4-methyl groups. The specific NOE patterns would help to define the preferred conformation of the five-membered oxazolidine ring.

Dynamic NMR Studies for Conformational Analysis

The 1,3-oxazolidine ring is not planar and can exist in various puckered conformations, often referred to as "envelope" or "twist" forms. Furthermore, nitrogen inversion can occur. These dynamic processes can be studied using variable-temperature (VT) NMR. At low temperatures, the rate of ring puckering and nitrogen inversion would slow down, potentially leading to the broadening and eventual splitting of signals for the ring protons and carbons. Analyzing these spectral changes as a function of temperature would allow for the determination of the energy barriers for these conformational changes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Compound Identification

GC-MS analysis is the method of choice for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z). For this compound (C₈H₁₇NO), the analysis would confirm the compound's purity by showing a single major peak in the gas chromatogram. The mass spectrum associated with this peak would provide the molecular ion [M]⁺•, confirming its molecular weight.

Molecular Formula: C₈H₁₇NO

Molecular Weight: 143.23 g/mol

Exact Mass: 143.131014 Da

The mass spectrum would exhibit a molecular ion peak at m/z = 143.

Elucidation of Characteristic Fragmentation Patterns

The fragmentation of this compound under electron ionization (EI) conditions is directed by the presence of the nitrogen and oxygen heteroatoms, which stabilize adjacent positive charges. The primary fragmentation pathway is typically alpha-cleavage, involving the breaking of a bond adjacent to a heteroatom.

The most prominent fragmentation is expected to be the loss of the larger alkyl substituent from the C2 position.

Loss of the Ethyl Group: Cleavage of the C2-ethyl bond is a highly favorable pathway, resulting in a stable, resonance-delocalized cation. [C₈H₁₇NO]⁺• → [C₆H₁₂NO]⁺ + •CH₂CH₃ This would produce a major fragment ion at m/z = 114 .

Loss of the Methyl Group: Loss of the C2-methyl group is also possible, though typically less favored than the loss of a larger alkyl group. [C₈H₁₇NO]⁺• → [C₇H₁₄NO]⁺ + •CH₃ This would result in a fragment ion at m/z = 128 .

Another characteristic fragmentation pathway for oxazolidines involves ring cleavage. For a related compound, 2-ethyl-2-methyl-1,3-oxazolidine, a base peak at m/z 84 is observed, corresponding to a fragment from ring cleavage. nih.gov A similar fragmentation for the title compound would lead to a fragment containing the C4 gem-dimethyl group.

Predicted Major Fragments in Mass Spectrum

m/z Predicted Identity Fragmentation Pathway
143 [M]⁺• Molecular Ion
128 [M - 15]⁺ Loss of •CH₃ from C2
114 [M - 29]⁺ Loss of •CH₂CH₃ from C2 (likely base peak)
100 [M - 43]⁺ Loss of •C₃H₇ (rearrangement possible) or ring fragment

This comprehensive spectroscopic characterization provides a robust and detailed structural profile of this compound, confirming its molecular formula, atomic connectivity, and key structural features.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. An IR spectrum is a plot of this absorption, typically as percent transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule. vscht.cz

For this compound, the key functional groups expected to show characteristic absorption bands are the C-H bonds of the alkyl groups, the C-N bond, and the C-O-C ether linkage within the heterocyclic ring.

The main vibrational modes and their expected absorption regions are:

C-H Stretching: The sp³ hybridized C-H bonds in the ethyl and methyl groups are expected to show strong absorption bands in the region of 2850-3000 cm⁻¹. openstax.org

C-N Stretching: The stretching vibration of the C-N bond in tertiary amines, particularly within a heterocyclic system, typically appears in the fingerprint region, often between 1250 cm⁻¹ and 1020 cm⁻¹. These bands can be of variable intensity. elixirpublishers.comresearchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether (C-O-C) linkage in the five-membered oxazolidine ring are expected to produce strong absorption bands in the 1300-1000 cm⁻¹ range. researchgate.net

While an experimental spectrum for this compound is not available in the public domain for direct analysis, the expected characteristic absorption bands can be summarized as follows.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl)Stretching2850 - 3000Strong
C-H (Methyl/Methylene)Bending1350 - 1470Medium
C-O-C (Ether)Stretching1000 - 1300Strong
C-N (Tertiary Amine)Stretching1020 - 1250Medium-Weak

This table is based on established correlation charts for infrared spectroscopy. libretexts.orglibretexts.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Radical Analogues (e.g., OXANO•)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The nitroxide radical analogue of this compound, known as OXANO• (2-ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-oxyl), is a paramagnetic species that can be studied using EPR. The technique provides detailed information about the electronic structure and the local environment of the unpaired electron.

The EPR spectrum of a nitroxide radical is primarily characterized by its g-factor and hyperfine coupling constants (hfc). The interaction of the unpaired electron with the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I=1) splits the EPR signal into three main lines of equal intensity. researchgate.net This is known as hyperfine splitting.

Further splitting, or superhyperfine splitting, can arise from the interaction of the unpaired electron with the magnetic nuclei of neighboring atoms, such as protons (¹H, nuclear spin I=1/2). For OXANO•, these would include the protons of the ethyl and methyl groups attached to the oxazolidine ring. The magnitude of the hyperfine coupling constant (a) is directly related to the delocalization of the unpaired electron over the molecule. selcuk.edu.tr In cyclic nitroxides with bulky substituents adjacent to the N-O• group, such as oxazolidine nitroxides, large hyperfine coupling constants can be observed. acs.org

The expected EPR spectral parameters for OXANO• are based on data from analogous nitroxide radicals. The primary splitting is from the nitrogen atom, with secondary splittings from the protons on the carbon atoms adjacent to the nitroxyl (B88944) group.

NucleusHyperfine Coupling Constant (a)Expected Splitting Pattern
¹⁴NaN ≈ 1.4 - 1.6 mTTriplet (1:1:1)
¹H (β-protons of ethyl group)aH ≈ 0.2 - 0.4 mTFurther splitting of each triplet line
¹H (γ-protons of methyl/ethyl groups)Smaller, often unresolvedLine broadening

This table presents typical values for similar five-membered ring nitroxides. The exact values depend on the solvent and temperature. researchgate.netacs.org

In Depth Mechanistic Studies and Chemical Reactivity of the 1,3 Oxazolidine Ring System

Ring Stability and Ring-Opening Processes

The stability of the 1,3-oxazolidine ring is not absolute; it exists in a delicate balance that can be perturbed by environmental conditions and the nature of its substituents. This section explores the key processes that govern the integrity of the ring, primarily focusing on acid-catalyzed hydrolysis and the inherent equilibrium with its open-chain tautomer.

Acid-Catalyzed Hydrolysis Mechanisms

The 1,3-oxazolidine ring is susceptible to cleavage under acidic conditions through hydrolysis, a reaction that regenerates the parent amino alcohol and carbonyl compound. The generally accepted mechanism for this process is initiated by the protonation of the ring's oxygen atom. libretexts.org This step is crucial as it transforms the hydroxyl group into a much better leaving group (water).

The protonation is followed by a nucleophilic attack by a water molecule on one of the adjacent carbon atoms (C-2 or C-5). This process is analogous to the acid-catalyzed ring-opening of epoxides. libretexts.orgmasterorganicchemistry.com The attack typically occurs via a mechanism that has characteristics of both SN1 and SN2 pathways. A positive charge begins to build on the more substituted carbon, which is then attacked by the nucleophile before a full carbocation can form. libretexts.org Subsequent cleavage of the C-O bond results in the opening of the ring. A final deprotonation step yields the original β-amino alcohol and the aldehyde or ketone. For 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine, this would yield 2-amino-2-methyl-1-propanol (B13486) and butan-2-one.

The rate of hydrolysis is significantly influenced by the substituents on the ring. For instance, studies on 2-phenyl-substituted oxazolidines have shown that electron-withdrawing groups, such as nitro substituents, can accelerate hydrolysis. researchgate.net Conversely, some oxazolidines have been shown to be relatively stable under mildly acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane, though decomposition can occur. doi.org

A proposed mechanism for the acid-catalyzed hydrolysis is as follows:

Protonation: The ring oxygen is protonated by an acid (H₃O⁺), forming a good leaving group.

Nucleophilic Attack: A water molecule attacks the electrophilic C-2 carbon.

Ring Opening: The C-O bond cleaves, opening the ring to form a protonated iminoalcohol intermediate.

Deprotonation and Tautomerization: The intermediate is deprotonated and hydrolyzes to yield the final products.

Equilibrium Dynamics with Open-Chain Iminoalcohol Forms

1,3-Oxazolidines exist in a dynamic equilibrium with their corresponding open-chain tautomers, which are Schiff bases (imines) of β-amino alcohols, also known as iminoalcohols. mdpi.comnih.gov This ring-chain tautomerism is a fundamental characteristic of the oxazolidine (B1195125) system. The formation of the oxazolidine ring itself is the result of the cyclization of an imine intermediate, formed from the condensation of a 1,2-amino alcohol and an aldehyde or ketone. mdpi.com

The equilibrium can be represented as: Open-Chain Iminoalcohol ⇌ Closed-Ring 1,3-Oxazolidine

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of the substituents on the ring. nih.govresearchgate.net For instance, the presence of water can shift the equilibrium towards the ring-opened form through hydrolysis, as observed by the formation of ring-opened intermediates when D₂O is added to oxazolidine solutions. researchgate.net In some cases, particularly with NH-oxazolidines (where the nitrogen atom is not substituted), the open imine form is predominant. nih.gov

Effects of Substituents on Ring Stability and Equilibrium Position

The stability of the 1,3-oxazolidine ring and the position of the ring-chain equilibrium are highly dependent on the substitution pattern at the C-2, C-4, and N-3 positions. researchgate.netnih.gov

Substituents at C-4: The steric bulk of substituents at the C-4 position also plays a critical role. Research indicates that increasing the bulk of an alkyl group at C-4 enhances the stability of the cyclic tautomer. researchgate.net For this compound, the two methyl groups at the C-4 position provide significant steric hindrance, which favors the closed-ring form.

Substituents at N-3: The substituent on the ring nitrogen influences stability. Oxazolidines with a phenyl group at N-3 have been found to be less stable than those with a methyl group at the same position. researchgate.net

The following table summarizes the observed effects of substituents on the stability of the 1,3-oxazolidine ring based on related structures.

PositionSubstituent TypeEffect on Ring Stability/EquilibriumReference
C-2 (Aryl)Electron-Withdrawing (e.g., -NO₂)Shifts equilibrium toward ring form; faster hydrolysis. researchgate.netresearchgate.net
C-2 (Aryl)Electron-Donating (e.g., -OCH₃)Decreases ring stability. doi.org
C-2 (Alkyl)Alkyl (e.g., -CH₃)More stable to hydrolysis than C-2 aryl. researchgate.net
C-4 (Alkyl)Increasing Steric BulkIncreases stability of the cyclic form. researchgate.net
N-3Phenyl vs. MethylN-phenyl is less stable than N-methyl. researchgate.net

Chemical Transformations of the 1,3-Oxazolidine Moiety

The 1,3-oxazolidine ring is not merely a stable endpoint but also a versatile intermediate in organic synthesis. Its ability to undergo ring-opening and participate in various reactions makes it a valuable synthon for creating more complex molecular architectures.

Reactions with Nucleophilic and Electrophilic Reagents

The dual nature of the oxazolidine ring, existing in equilibrium with an open-chain iminium ion intermediate under acidic conditions, allows it to react with both nucleophiles and electrophiles.

Under acidic conditions, the ring can open to form a reactive iminium ion. This electrophilic species is susceptible to attack by a variety of nucleophiles. A classic example is the Mannich reaction, where 3-methyl-1,3-oxazolidine reacts with acidic reagents to form an intermediate that readily couples with nucleophilic substrates such as phenols, indoles, and silyl (B83357) enol ethers. researchgate.net

Conversely, the ring system can be generated through nucleophilic attack. The synthesis of oxazolidines often involves the intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic imine carbon. mdpi.com Furthermore, azomethine ylides, which can be generated from the ring-opening of oxazolidines, are 1,3-dipoles that react with electrophilic carbonyl compounds in 1,3-dipolar cycloaddition reactions. mdpi.com

Interconversion to Related Heterocyclic Structures

The 1,3-oxazolidine skeleton can be transformed into a variety of other heterocyclic systems, highlighting its synthetic utility.

Formation of Oxazinanes: Reaction pathways that lead to oxazolidines can sometimes be directed to form six-membered 1,3-oxazinanes by choosing a different starting alcohol, demonstrating the fine balance between competing cyclization reactions. nih.gov

Conversion to Acetylated Imines: Treatment of certain 1,3-oxazolidines with acetylating agents can cause the ring to open, yielding per-O-acetylated imines. nih.gov

Formation of Fused Heterocycles: In specific cases, intramolecular reactions can lead to more complex fused systems. For example, a pentacyclic oxazolidine–oxazine structure has been isolated from the reaction of an amino alcohol with salicylaldehyde. nih.gov

Equilibrium with Bicyclic Structures: Certain bis(1,3-oxazolidin-3-yl)methanes have been shown to exist in equilibrium with fused 3,8-dioxa-1,6-diazabicyclo[4.4.1]undecane structures. researchgate.net

Synthesis of Oxazolidinones: The β-amino alcohol precursors used to synthesize oxazolidines can also be used as starting materials for the synthesis of oxazolidin-2-ones, an important class of heterocycles. organic-chemistry.org

Reductive Ring-Opening: The oxazolidine ring can be reductively opened to afford functionalized amino alcohols, such as the conversion of 5-aryl-3-methyloxazolidines to 1-aryl-2-dimethylaminoethanols. mdpi.com

Rearrangement Reactions of Oxazolidine Derivatives

The 1,3-oxazolidine ring system, while generally stable, can undergo a variety of rearrangement reactions, often influenced by the nature of its substituents and the reaction conditions. These transformations are of significant interest in synthetic organic chemistry as they allow for the generation of diverse and complex molecular architectures from readily available starting materials. Two prominent examples of such rearrangements are ring-chain tautomerism and carbamoyl (B1232498) rearrangements.

Ring-Chain Tautomerism:

A notable characteristic of certain oxazolidine derivatives is their participation in ring-chain tautomerism, an equilibrium process involving the reversible interconversion between a cyclic (ring) form and an open-chain isomer. nih.govacs.org This tautomerism is particularly prevalent in 2-substituted oxazolidines and is typically catalyzed by acid. nih.gov The equilibrium between the closed oxazolidine ring and the open-chain Schiff base or imine is influenced by several factors, including the electronic properties of the substituents, the solvent, and the temperature. nih.gov

For instance, in acidic media, the oxazolidine ring can open to form an iminium ion intermediate. nih.gov This intermediate can then re-close to reform the oxazolidine or, if other nucleophiles are present or if the open-chain form is more thermodynamically stable under the given conditions, it can lead to the formation of a different product. This dynamic equilibrium can be exploited in the synthesis of various heterocyclic systems. For example, mercaptomethyl bisoxazolidines have been shown to convert into thiazolidinyloxazolidines and spiro-heterocycles through a ring-chain-ring tautomeric process, with the product distribution being dependent on both kinetic and thermodynamic controls. nih.gov The stability of the resulting ring system plays a crucial role; for example, thiazolidines are generally more stable than oxazolidines, which can drive the equilibrium towards the formation of sulfur-containing heterocycles. nih.gov

The diastereomeric ratio of products can also be influenced by ring-chain tautomerism, allowing for equilibration to the more thermodynamically stable diastereomer. rsc.org This has been observed in the N-acylation of some oxazolidines, where the change in the diastereomeric ratio in favor of the cis-diastereomer is indicative of this equilibrium process. rsc.org

Carbamoyl Rearrangement:

A more specific and synthetically powerful rearrangement is the 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates. nih.gov This reaction provides a method for the asymmetric synthesis of α-hydroxy amides with a high degree of diastereoselectivity. nih.gov The process involves the deprotonation of a chiral 2-alkenyl oxazolidine carbamate (B1207046) with a strong base, such as sec-butyllithium, at low temperatures. nih.gov Upon warming, the resulting lithiated intermediate undergoes a 1,2-carbamoyl migration to furnish the α-hydroxy amide product in good to excellent yields. nih.gov

The high diastereoselectivity of this rearrangement is attributed to the stereoelectronic effects of the chiral oxazolidine ring and the carbonyl group of the carbamate functionality, which direct the asymmetric deprotonation of the O-alkenyl carbamate. nih.gov The scope of this reaction has been explored with a variety of 2-alkenyl and benzyl (B1604629) oxazolidine carbamates, demonstrating its utility in generating stereochemically defined α-hydroxy amides. nih.gov

Below is a table summarizing key aspects of these rearrangement reactions:

Rearrangement TypeDescriptionKey Features
Ring-Chain Tautomerism Reversible interconversion between the cyclic oxazolidine and an open-chain isomer (e.g., Schiff base). nih.govacs.org- Typically acid-catalyzed. nih.gov- Equilibrium influenced by substituents, solvent, and temperature. nih.gov- Can be used to synthesize other heterocyclic systems. nih.gov- Can influence product diastereoselectivity. rsc.org
1,2-Carbamoyl Rearrangement Migration of a carbamoyl group in lithiated chiral oxazolidine carbamates. nih.gov- Leads to the asymmetric synthesis of α-hydroxy amides. nih.gov- Proceeds with high diastereoselectivity. nih.gov- Involves deprotonation with a strong base followed by warming. nih.gov- Stereoselectivity is directed by the chiral oxazolidine auxiliary. nih.gov

Redox Chemistry and Electron Transfer Mechanisms of Related Oxazolidine Radicals

The redox chemistry of oxazolidine derivatives is most prominently exemplified by their corresponding nitroxide radicals. Oxazolidine nitroxides are a class of stable organic free radicals that can participate in reversible one-electron redox reactions, making them valuable probes and catalysts in various chemical and biological systems. nih.govmdpi.com The term "OXANO•" can be considered a generic representation for an oxazolidine nitroxide radical, where the nitrogen-oxygen bond contains the unpaired electron.

Oxidation and Reduction Pathways of the OXANO•/OXANOH Couple

The redox activity of oxazolidine nitroxides is centered around a three-state system: the nitroxide radical (OXANO•), its one-electron reduction product, the hydroxylamine (B1172632) (OXANOH), and its one-electron oxidation product, the oxoammonium cation (OXANO⁺). nih.govmdpi.comresearchgate.net

Reduction Pathway (OXANO• → OXANOH):

The nitroxide radical (OXANO•) can be reduced by accepting a single electron to form an aminoxyl anion. acs.org This anion is then typically protonated to yield the corresponding hydroxylamine (OXANOH). researchgate.net This reduction can occur in cellular environments and is a key aspect of the antioxidant properties of nitroxides. nih.gov The hydroxylamine form is diamagnetic and therefore EPR silent. nih.gov The interconversion between the nitroxide and hydroxylamine can be used to monitor cellular redox processes. nih.gov

Oxidation Pathway (OXANO• → OXANO⁺):

Conversely, the nitroxide radical can undergo a one-electron oxidation to form a diamagnetic oxoammonium cation (OXANO⁺). nih.govresearchgate.net This oxidation is a crucial step in the catalytic activity of nitroxides, for instance, in their ability to mimic the function of superoxide (B77818) dismutase (SOD). nih.gov The oxoammonium cation is a powerful oxidizing agent and can be subsequently reduced back to the nitroxide radical, completing the catalytic cycle. nih.gov

OXANOH ⇌ OXANO• + H⁺ + e⁻ ⇌ OXANO⁺ + e⁻

The stability and reactivity of each species in this redox couple can be influenced by the substituents on the oxazolidine ring and the surrounding chemical environment, such as the pH and the presence of other redox-active species. nih.gov For example, oxazolidine-type nitroxides can be susceptible to hydrolysis and disproportionation in acidic media, which involves both oxidation and reduction half-reactions. nih.gov

Kinetics of Electron Transfer Reactions in Chemical Systems

The kinetics of electron transfer for nitroxide radicals, including those derived from oxazolidines, are notably fast. elsevierpure.comscilit.com This rapid electron transfer is a key reason for their utility as electrode-active materials in applications like organic radical batteries and as mediators in organic synthesis. acs.orgresearchgate.net

The rate constants for electron transfer in nitroxide radical systems have been investigated using electrochemical methods. elsevierpure.comscilit.com These studies have demonstrated that the inherent speed of the electron transfer process contributes to their potential for high power-rate applications. elsevierpure.comscilit.com

Several factors can influence the kinetics of these electron transfer reactions:

Solvent Reorganization Energy: The energy required to reorganize the solvent molecules around the redox center during electron transfer plays a significant role. Constraining the structure of the nitroxide radical has been shown to reduce this reorganization energy, thereby increasing the rate of heterogeneous electron transfer. acs.org

Substituent Effects: The electronic nature of the substituents on the heterocyclic ring can impact the redox potentials and the stability of the different oxidation states, which in turn affects the kinetics of electron transfer. acs.org Strong electron-withdrawing groups, for example, can facilitate the reduction of the nitroxide radical. acs.org

Electrolyte and Electrode Surface: In electrochemical systems, the choice of electrolyte and the nature of the electrode surface can influence the kinetics. Aprotic polar solvents are often used to enable reversible reduction by preventing proton transfer to the resulting aminoxyl anion. acs.org

The following table presents a summary of the redox states of the OXANO•/OXANOH couple and factors influencing electron transfer kinetics:

Redox StateDescriptionKey Characteristics
OXANO⁺ (Oxoammonium Cation) Oxidized form- Diamagnetic- Formed by one-electron oxidation of the nitroxide. researchgate.net- Potent oxidizing agent. nih.gov
OXANO• (Nitroxide Radical) Stable free radical- Paramagnetic- Central species in the redox couple. nih.gov
OXANOH (Hydroxylamine) Reduced form- Diamagnetic- Formed by one-electron reduction and protonation of the nitroxide. researchgate.net- Involved in antioxidant activity. nih.gov
Factor Influencing KineticsImpact on Electron Transfer
Solvent Reorganization Energy Lower reorganization energy leads to faster electron transfer. acs.org
Substituents Electron-withdrawing groups can facilitate reduction. acs.org
Electrolyte/Solvent Aprotic polar solvents can enable reversible reduction. acs.org

Advanced Computational and Theoretical Investigations in 2 Ethyl 2,4,4 Trimethyl 1,3 Oxazolidine Chemistry

Density Functional Theory (DFT) for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reactions and molecular properties. While specific DFT studies on 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine are not extensively documented in publicly available literature, the established principles of DFT allow for a theoretical exploration of its chemical behavior. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying the structures of transient intermediates and transition states, and predicting spectroscopic data to support experimental findings.

Calculation of Reaction Pathways and Transition State Structures

The application of DFT enables the theoretical investigation of reaction mechanisms involving this compound. For instance, in reactions such as hydrolysis or ring-opening, DFT can be used to model the step-by-step transformation of the molecule. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed.

A key aspect of this analysis is the localization of transition state (TS) structures, which represent the highest energy point along the reaction coordinate. The geometry and energetic barrier of the TS are critical in determining the rate and feasibility of a reaction. For a hypothetical reaction, the following table illustrates the type of data that would be generated through DFT calculations.

Reaction StepStructureRelative Energy (kcal/mol)Key Geometric Parameters of TS
ReactantThis compound0.0-
Transition State 1[TS Geometry]ΔE‡Bond forming/breaking distances
Intermediate[Intermediate Structure]ΔE_int-
Transition State 2[TS Geometry]ΔE‡Bond forming/breaking distances
Product[Product Structure]ΔE_rxn-
Note: This table is illustrative of the data that would be obtained from DFT calculations and is not based on published experimental results for this specific compound.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

DFT calculations are also invaluable for predicting various spectroscopic properties, which can be used to confirm the identity and structure of synthesized compounds. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra (UV-Vis), a theoretical spectrum can be generated and compared with experimental data. This comparison can aid in the assignment of complex spectra and provide confidence in the structural elucidation of this compound and its derivatives.

Spectroscopic ParameterCalculated ValueExperimental Value
¹H NMR (δ, ppm)[Calculated Shifts][Experimental Shifts]
¹³C NMR (δ, ppm)[Calculated Shifts][Experimental Shifts]
Key IR Frequencies (cm⁻¹)[Calculated Frequencies][Experimental Frequencies]
Note: This table demonstrates the comparative data format used in computational studies and requires specific experimental and computational output for this compound.

Analysis of Conformational Preferences and Stereoelectronic Effects

The 1,3-oxazolidine ring is not planar and can adopt various conformations. DFT calculations can be employed to determine the relative energies of these different conformers, thereby identifying the most stable (lowest energy) three-dimensional structure of this compound. This analysis is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Furthermore, DFT can shed light on the stereoelectronic effects within the molecule. These effects arise from the interaction between electron orbitals and influence the geometry and stability of the conformers. For example, the orientation of the lone pairs on the oxygen and nitrogen atoms relative to adjacent bonds can lead to stabilizing or destabilizing interactions that dictate the preferred conformation of the ring and its substituents.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.

Investigation of Intermolecular Interactions and Solvent Effects

MD simulations are particularly well-suited for studying how this compound interacts with other molecules, including solvent molecules. The behavior of a molecule can change dramatically in different solvents, and MD simulations can help to understand these solvent effects at a molecular level. mdpi.comsciepub.com By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol), one can analyze the formation of hydrogen bonds and other non-covalent interactions. mdpi.com This provides a detailed picture of the solvation shell around the molecule and can explain experimental observations such as solubility and reaction rate changes in different solvents. sciepub.com

SolventKey Intermolecular InteractionAverage Number of Solvent Molecules in First Solvation Shell
WaterHydrogen Bonding (N···H-O, O···H-O)[Simulated Value]
EthanolHydrogen Bonding, van der Waals[Simulated Value]
Chloroformvan der Waals, Dipole-Dipole[Simulated Value]
Note: This table illustrates the type of data generated from MD simulations and requires specific simulation results for this compound.

Diverse Applications of 2 Ethyl 2,4,4 Trimethyl 1,3 Oxazolidine in Synthetic and Materials Science

Strategic Use as Synthetic Intermediates and Building Blocks in Organic Synthesis

The oxazolidine (B1195125) ring is a versatile functional group in organic synthesis, primarily because it can be easily formed and subsequently cleaved under specific conditions to reveal other functionalities. This makes compounds like 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine valuable as synthetic building blocks.

Precursors for the Construction of Complex Organic Molecules

Oxazolidines serve as stable intermediates that can be carried through several synthetic steps before being converted into a target functional group. They are essentially masked forms of both an amino alcohol and a ketone or aldehyde. For example, the oxazolidine moiety can be used to protect these two functional groups while chemical modifications are performed on other parts of the molecule.

Research on related structures shows that oxazolidines can act as key intermediates in the diastereoselective synthesis of complex heterocyclic systems like tetrahydroisoquinolines. In such syntheses, the oxazolidine ring is formed first and then undergoes intramolecular cyclization, using the stereochemistry of the oxazolidine to direct the formation of new stereocenters. The C-O bond of the oxazolidine can be selectively cleaved to yield the desired substituted amine product. This demonstrates the potential of the oxazolidine scaffold as a precursor for building complex, polycyclic molecules. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. The formation of the oxazolidine ring from an amino alcohol and a carbonyl compound can be the initial step of, or an integral part of, an MCR.

This compound could be formed in situ in a reaction mixture containing 2-amino-2-methyl-1-propanol (B13486) and butan-2-one, which could then react with other components. Alternatively, the pre-formed oxazolidine can be used as a stable source of the corresponding imine, with which it exists in equilibrium. This imine can then be trapped by other reactants in the MCR to build more elaborate molecular structures. This approach has been used in the synthesis of other heterocyclic systems, such as thiazolidines via the Asinger four-component reaction, highlighting the adaptability of such strategies to oxazolidine chemistry. researchgate.netrug.nl Efficient MCRs have been developed that yield multi-substituted 1,3-oxazolidine derivatives with high optical purity through a cascade process. nih.gov

Occurrence as Byproducts or Impurities in Chemical Processes

The facile formation of the oxazolidine ring means that these compounds can sometimes appear as unintended byproducts or impurities. This typically occurs when an amino alcohol is present in a reaction or solution that also contains a carbonyl compound, even in trace amounts.

A notable study found that ephedrine-based amines react with trace aldehyde impurities (formaldehyde and acetaldehyde) present in solvents like ethyl acetate (B1210297) to form oxazolidine derivatives. researchgate.net This reaction was significant enough to interfere with gas chromatography/mass spectrometry (GC/MS) analysis. Applying this principle, if 2-amino-2-methyl-1-propanol were used in a process where butan-2-one was present as a solvent, reagent, or even a minor impurity, the spontaneous formation of this compound could occur, representing an impurity in the final product stream. researchgate.net

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The field of asymmetric catalysis often employs chiral molecules to influence the stereochemical outcome of a reaction, producing one enantiomer of a product in excess over the other. Oxazolidine derivatives are prominent in this field, but their utility is strictly dependent on their own chirality.

The specific molecule, this compound, is achiral . It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it cannot function as a chiral auxiliary or a chiral ligand in asymmetric catalysis.

However, the broader class of 1,3-oxazolidines is fundamental to asymmetric synthesis when they are derived from chiral amino alcohols. semanticscholar.orgvt.edu For instance, chiral 1,3-oxazolidines prepared from optically pure amino alcohols like norephedrine (B3415761) can be used as ligands for metal catalysts. emorychem.science These chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively. They have been successfully used in reactions such as the addition of diethylzinc (B1219324) to aldehydes. emorychem.science Similarly, the Evans auxiliaries, a famous class of chiral auxiliaries, are based on a related oxazolidinone scaffold, which controls the stereochemistry of alkylation reactions. researchgate.net

Utility in Polymer Chemistry and Materials Science

The application of heterocyclic compounds in polymer science is a field of significant interest, particularly for creating polymers with specialized properties. However, the role of a molecule in polymerization is highly dependent on its specific structure and reactivity.

Components in Polymerization Systems

A review of the scientific literature indicates that the primary application of related five-membered heterocyclic compounds in polymer chemistry is focused on 2-oxazolines , not 1,3-oxazolidines. For example, 2-ethyl-2-oxazoline (B78409) undergoes cationic ring-opening polymerization (CROP) to produce poly(2-ethyl-2-oxazoline) (PEtOx), a polymer with applications in the biomedical field due to its biocompatibility and hydrophilic nature. vt.edunih.gov

The key difference lies in the chemical structure:

Oxazolines (e.g., 2-ethyl-2-oxazoline) are cyclic imino ethers containing a carbon-nitrogen double bond (C=N) within the ring. This structure allows for initiation by an electrophile, leading to a stable cationic propagating species (an oxazolinium ion) and enabling a living polymerization process. vt.edunih.gov

Oxazolidines (e.g., this compound) are fully saturated N,O-ketals. They lack the C=N double bond and the inherent ring strain that make oxazolines suitable monomers for CROP.

There is no evidence in the provided search results to suggest that saturated 1,3-oxazolidines, such as this compound, are used as monomers or direct components in polymerization systems. Their chemical stability and lack of a suitable functional group for polymerization chain-growth reactions make them unsuitable for this purpose compared to their oxazoline (B21484) cousins.

Table 2: Summary of Research Findings on Oxazolidine-Related Compounds

Application AreaKey FindingReaction Type / ContextRelevant CompoundsCitation
Synthetic Intermediates Oxazolidines can serve as precursors in the diastereoselective synthesis of complex heterocycles.Intramolecular CyclizationTetrahydroisoquinolines nih.gov
Multi-Component Reactions 1,3-Oxazolidine derivatives can be synthesized with high optical purity in an efficient one-pot, three-component reaction.Asymmetric CatalysisAnilines, Ethyl Glyoxalate, Epoxides nih.gov
Impurity Formation Oxazolidines can form as unintended byproducts from the reaction of amines with trace aldehyde impurities in solvents.Impurity AnalysisEphedrines, Formaldehyde, Acetaldehyde researchgate.net
Asymmetric Catalysis Chiral 1,3-oxazolidines, derived from chiral amino alcohols, can act as effective ligands for enantioselective additions to aldehydes.Enantioselective AlkylationDiethylzinc, Aryl Aldehydes emorychem.science
Polymer Chemistry 2-Oxazolines (not oxazolidines) undergo cationic ring-opening polymerization (CROP) to form well-defined, functional polymers.Cationic Ring-Opening Polymerization2-Ethyl-2-oxazoline vt.edunih.gov

Applications in Polymer Modification or as Additives

While specific research detailing the polymer modification capabilities of this compound is limited, the broader class of oxazolidines is recognized for its utility as additives in various polymer systems. These compounds can act as building blocks for new polymers or be incorporated as performance-enhancing additives. For instance, the synthesis of polyoxazolidines and their subsequent application as latent curing agents in single-component polyurethane (SPU) systems has been demonstrated to significantly improve the mechanical properties and thermal stability of the cured material. researchgate.net The addition of synthesized polyoxazolidine esters has been shown to increase the tensile strength of SPU systems by up to nine times. researchgate.net

Furthermore, related oxazoline compounds, such as poly(2-ethyl-2-oxazoline), have been investigated as surface modifiers for polymeric materials to enhance their bio-inertness. elsevierpure.com This suggests a potential, though not yet explicitly documented, role for this compound in surface modification applications.

Some oxazolidine derivatives, particularly those with hindered amine structures, can also function as light stabilizers. Hindered Amine Light Stabilizers (HALS) are crucial in protecting polymers from degradation due to photo-oxidation by scavenging free radicals. wikipedia.orgadditivesforpolymer.com While not absorbing UV radiation themselves, HALS inhibit polymer degradation through a cyclic process that regenerates the stabilizer, ensuring long-term effectiveness. wikipedia.orgadditivesforpolymer.com This mechanism is particularly effective in polyolefins and polyurethanes. wikipedia.org

Chemical Formulations and Industrial Applications

The primary industrial application of oxazolidine compounds, including this compound, lies in their role as specialized chemical additives.

One of the most well-documented applications for oxazolidines is as moisture scavengers, particularly in one-component and two-component polyurethane and polyurea systems. advancionsciences.com Moisture can act as an unwanted reactant in these systems, leading to the formation of carbon dioxide gas, which can cause bubbles, pinholes, and a hazy finish in coatings, sealants, and elastomers. advancionsciences.comspecialchem.com

This compound, like other oxazolidines, functions by hydrolyzing in the presence of moisture. The oxazolidine ring opens to form an amino alcohol and a ketone. This reaction effectively consumes water molecules, preventing them from reacting with isocyanate groups in polyurethane formulations. advancionsciences.com The benefits of using oxazolidine-based moisture scavengers include the elimination of surface defects, improved gloss and distinctness of image, and enhanced physical properties such as abrasion and chemical resistance. advancionsciences.com

A comparison of different moisture scavenger types is presented below:

Moisture Scavenger TypeMechanism of ActionAdvantagesDisadvantages
Oxazolidines Chemical reaction with water (hydrolysis)High efficiency, low viscosity, non-gassingCan release volatile organic compounds (VOCs) upon reaction
Molecular Sieves (Zeolites) Physical adsorption of water into porous structureNon-reactive, effective at low temperaturesCan be abrasive, may affect viscosity and gloss
Isocyanates Reaction with water to form unstable carbamic acid, then an amine and CO2Can be effectiveGenerates CO2, which can cause defects
Silanes Hydrolysis to form silanols, which can then react with each otherCan also act as adhesion promotersSlower reaction rate compared to oxazolidines

This table provides a general comparison of moisture scavenger technologies.

Beyond moisture scavenging, oxazolidine derivatives have the potential for other additive roles. As previously mentioned, hindered amine structures, which can be present in some oxazolidine derivatives, are the basis for a major class of light stabilizers (HALS). wikipedia.orgbasf.com These additives protect polymers from UV degradation and are essential in applications requiring long-term outdoor exposure. basf.com

Furthermore, the reactivity of the oxazolidine ring allows for its use in other chemical transformations. For example, oxazolidines can be oxidized to form the corresponding oxazolidinones, which are a class of compounds investigated for various applications, including as antibacterial agents. organic-chemistry.orgacs.org While the primary focus for this compound in industrial formulations is as a moisture scavenger, its inherent chemical functionalities suggest a broader potential for use in the synthesis of other valuable chemical intermediates and additives.

Future Research Horizons and Unexplored Avenues for 2 Ethyl 2,4,4 Trimethyl 1,3 Oxazolidine

Development of More Sustainable and Atom-Economical Synthetic Protocols

Future research should prioritize the development of greener and more efficient synthetic strategies. This includes the exploration of:

Catalytic Approaches: The use of novel catalysts, such as metal-organic frameworks (MOFs), zeolites, or organocatalysts, could enable the synthesis under milder conditions with higher yields and selectivity. For instance, a highly efficient one-pot synthesis of various 1,3-oxazolidines has been achieved using a chiral magnesium phosphate (B84403) catalyst, proceeding through hemiaminal intermediates. nih.govrsc.org Investigating similar catalytic systems for the synthesis of 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine could be a promising avenue.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of 2-substituted-1,3-oxazolidines. nih.gov Applying this technology to the synthesis of the target compound could lead to more energy-efficient and rapid production.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing a continuous flow synthesis for this compound would be a significant step towards its industrial-scale production.

Synthetic Protocol Potential Advantages Key Research Focus
Novel CatalysisHigher yields, milder conditions, improved selectivity, reusability of catalysts.Screening of heterogeneous and homogeneous catalysts (e.g., metal complexes, organocatalysts).
Microwave-Assisted SynthesisReduced reaction times, improved energy efficiency.Optimization of reaction parameters (temperature, time, solvent).
Continuous Flow ChemistryEnhanced safety, scalability, and process control.Reactor design, optimization of flow rates and residence times.

Discovery of Novel Reactivity and Transformation Pathways

The reactivity of the oxazolidine (B1195125) ring, particularly its susceptibility to ring-opening reactions, offers a rich landscape for discovering new chemical transformations. nih.gov For this compound, the steric hindrance provided by the gem-dimethyl group at the C4 position and the ethyl and methyl groups at the C2 position could lead to unique reactivity compared to less substituted analogs.

Future investigations should focus on:

Ring-Opening Reactions: Systematic studies on the hydrolysis and acid-catalyzed ring-opening of this compound could reveal the formation of novel amino alcohol and ketone derivatives. The stability of the oxazolidine ring is influenced by the substituents, with electron-withdrawing groups at the 2-position generally increasing the rate of hydrolysis. nih.gov

Transformations into Other Heterocycles: Exploring reactions that lead to the transformation of the oxazolidine ring into other valuable heterocyclic systems, such as thiazolidines or pyrrolidines, would expand its synthetic utility. For example, reactions of oxazolidines can lead to the formation of functionalized imidazolidines. nih.gov

Polymerization: The ring-opening polymerization of oxazolidine derivatives can lead to the formation of functional polymers. Investigating the potential of this compound as a monomer in such reactions could open up new avenues in materials science. Studies on polyoxazolidines have shown their potential application in modifying polyurethanes. nih.gov

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure and reaction mechanisms of this compound is crucial for its rational application. Advanced analytical and computational techniques can provide unprecedented insights.

Spectroscopic Analysis: While basic spectroscopic data for similar compounds exist, a detailed analysis of this compound using advanced techniques is needed. This includes multidimensional NMR spectroscopy (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, as well as high-resolution mass spectrometry (HRMS) for precise mass determination. The stability and hydrolysis of oxazolidine derivatives have been effectively studied using 1H NMR spectroscopy. nih.govnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structure of the molecule, predict its spectroscopic properties, and elucidate reaction mechanisms. Computational studies on the reaction of epoxides with isocyanates to form oxazolidinones have provided evidence for an asynchronous concerted pathway. Similar computational investigations into the formation and reactivity of this compound would be highly valuable.

Table of Predicted Spectroscopic Data:

Spectroscopic Technique Predicted Key Features for this compound
¹H NMR Signals for the ethyl group (triplet and quartet), two singlets for the non-equivalent methyl groups at C4, a singlet for the methyl group at C2, and signals for the methylene (B1212753) protons of the oxazolidine ring.
¹³C NMR Resonances for the quaternary carbons at C2 and C4, signals for the methyl and ethyl carbons, and the methylene carbons of the ring.
FT-IR Characteristic C-O and C-N stretching vibrations, as well as N-H stretching if the nitrogen is unsubstituted.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Exploration of this compound in Emerging Chemical Fields

The unique structural features of this compound suggest its potential utility in several cutting-edge areas of chemistry.

Chiral Auxiliaries in Asymmetric Synthesis: Chiral oxazolidinones are widely used as auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. The synthesis of chiral versions of this compound from chiral amino alcohols could lead to the development of novel chiral auxiliaries with unique steric and electronic properties.

Materials Science: As mentioned, oxazolidines can be used as monomers for polymerization and as modifiers for polymers like polyurethanes. nih.gov The highly substituted nature of this compound could impart specific properties, such as thermal stability or altered mechanical properties, to the resulting polymers. Bisoxazolidines, for instance, are used as performance modifiers in polyurethane coatings. rsc.org

Medicinal Chemistry: The oxazolidine scaffold is present in a number of biologically active compounds. While research has focused on oxazolidinone antibiotics, the potential of other oxazolidine derivatives is an area of active investigation. The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for producing 2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine, and how can purity be validated?

Methodological Answer: The compound can be synthesized via condensation of ethanolamine derivatives with ketones under acidic or basic catalysis. For purity validation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies volatile impurities and confirms molecular weight.
  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify structural integrity and assess stereochemical purity.
  • Elemental Analysis: Validate empirical formula consistency.
    Reference studies on analogous oxazolidines highlight the importance of anhydrous conditions to prevent hydrolysis during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR identifies substituents on the oxazolidine ring, while 13C^{13}C-NMR resolves carbonyl or nitroxide groups.
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C-O-C stretching at ~1,100 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns.
    For complex mixtures, hyphenated techniques like LC-MS/MS improve sensitivity, especially in biological matrices .

Advanced Research Questions

Q. How does stereochemistry influence the efficacy of this compound in collagen stabilization studies?

Methodological Answer:

  • Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to isolate active stereoisomers.
  • Differential Scanning Calorimetry (DSC): Measure collagen denaturation temperatures (TdT_d) to compare crosslinking efficiency between enantiomers.
  • Molecular Dynamics Simulations: Model interactions between collagen fibrils and specific stereoisomers to predict stabilization mechanisms.
    Prior work on 4,4-dimethyl-1,3-oxazolidine demonstrated enantiomer-dependent hydrothermal stability improvements in collagen matrices .

Q. What experimental strategies address contradictions in thermal stability data under varying pH conditions?

Methodological Answer:

  • Controlled pH Studies: Use buffered solutions (pH 6–11) to assess decomposition kinetics via thermogravimetric analysis (TGA).
  • Kinetic Modeling: Apply Arrhenius or Eyring equations to quantify activation energies for degradation pathways.
  • Spectroscopic Monitoring: Track structural changes (e.g., ring-opening) via in situ FTIR or Raman spectroscopy.
    Data discrepancies often arise from competing hydrolysis and oxidation pathways; pH-dependent stability trends should be correlated with pKa values of reactive sites .

Q. How can researchers detect and quantify this compound derivatives in metabolic studies?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ion transitions for specific metabolites (e.g., (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl, HMDB0242467).
  • Stable Isotope Labeling: Use 13C^{13}C- or 15N^{15}N-labeled analogs as internal standards for precise quantification.
  • Metabolomics Workflows: Integrate with databases like HMDB to identify biotransformation products and pathways .

Q. What are the challenges in ensuring accurate IUPAC nomenclature for structurally complex oxazolidines?

Methodological Answer:

  • Computational Tools: Use software (e.g., ChemAxon, ACD/Name) to validate systematic names against CAS Registry entries.
  • X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., ethyl vs. methyl branching) to assign locants correctly.
  • Peer Review: Cross-check with IUPAC guidelines, particularly for fused-ring systems or stereodescriptors.
    The ISO redefinition of oxpoconazole highlights pitfalls in ketone vs. oxazolidine naming conventions .

Data Presentation and Analysis

Table 1: Key Physicochemical Properties of this compound

PropertyMethod/InstrumentValue/ObservationReference
Molecular WeightHR-MS157.25 g/mol
Hydrothermal StabilityDSCTdT_d = 85–92°C (pH 7)
Metabolic Detection LimitLC-MS/MS0.1 ng/mL (serum)
pKa (aqueous)Potentiometric Titration8.2 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.